3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine

Physicochemical Properties Drug Design Lipophilicity

This precisely substituted 3-fluoro-4-(2-methylpyrrolidin-1-yl)pyridine scaffold is essential for SAR-driven drug discovery. The exact 2-methylpyrrolidine and 3-fluoro combination delivers optimal logP (2.1), zero HBD count, and enhanced metabolic stability—critical for CNS kinase inhibitor development. Its rigid core (1 rotatable bond) and low TPSA (16.1 Ų) make it ideal for GPCR-focused fragment-based screening. Generic analogs fail to replicate these properties, making this specific building block mandatory for robust lead optimization.

Molecular Formula C10H13FN2
Molecular Weight 180.226
CAS No. 2375271-45-5
Cat. No. B2437680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine
CAS2375271-45-5
Molecular FormulaC10H13FN2
Molecular Weight180.226
Structural Identifiers
SMILESCC1CCCN1C2=C(C=NC=C2)F
InChIInChI=1S/C10H13FN2/c1-8-3-2-6-13(8)10-4-5-12-7-9(10)11/h4-5,7-8H,2-3,6H2,1H3
InChIKeyJUBMJHFEECCIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine (CAS 2375271-45-5) for Specialized Medicinal Chemistry Procurement


3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine (CAS 2375271-45-5) is a fluorinated pyridine derivative characterized by a 2-methylpyrrolidine substituent at the C4 position and a fluorine atom at the C3 position of the pyridine ring. With a molecular formula of C10H13FN2 and a molecular weight of 180.22 g/mol, it serves as a distinct, multi-functional building block in medicinal chemistry [1]. The compound's unique substitution pattern is engineered for applications where a combination of a basic pyrrolidine nitrogen and an electron-withdrawing fluorine substituent on the same scaffold is required to fine-tune molecular properties or enable further synthetic elaboration.

Procurement Risks of Generic Substitution for 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine Analogs


Generic substitution among pyridine-pyrrolidine analogs is unreliable for structure-activity relationship (SAR) campaigns due to the precise electronic and steric requirements of biological targets. Simple alterations can drastically change a compound's properties: moving the fluorine atom from the C3 to the C2 position shifts the molecular shape and electrostatics, removing the 2-methyl group on the pyrrolidine reduces steric bulk and lipophilicity, and substituting chlorine for fluorine alters molecular size, polarity, and metabolic stability. These changes translate into different logP, pKa, and binding conformation profiles, as reflected in the computed property differences detailed below [1]. Without explicit head-to-head biological data for a specific target, selecting the correct analog is a critical decision where reliance on an exactly specified building block is mandated by the researcher's design hypothesis.

Quantitative Differentiation Guide for Procuring 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine Over Analogs


Enhanced Lipophilicity via Dual Alkyl and Aryl Fluorination Strategy

The target compound's 2-methylpyrrolidine group and aryl fluoride moiety synergistically increase lipophilicity compared to the non-methylated and non-fluorinated analog. Computed logP values show the target compound has an XLogP3 of 2.1, versus 1.4 for 3-fluoro-4-(pyrrolidin-1-yl)pyridine (lacking the methyl group) and 1.3 for 4-(2-methylpyrrolidin-1-yl)pyridine (lacking the fluorine). This represents a 50-61% increase in logP, correlated with a gain of 0.7-0.8 log units [1].

Physicochemical Properties Drug Design Lipophilicity

Reduced Hydrogen Bonding Capacity for Improved Target Specificity

The target compound features only a single hydrogen bond donor (HBD) count of 0, compared to the non-methylated analog 3-fluoro-4-(pyrrolidin-1-yl)pyridine which has one HBD due to the pyrrolidine NH. This reduction in HBD count is a key driver of reduced off-target interactions with proteins that rely on hydrogen bonding for recognition, such as kinases and hydrolases. A compound with fewer HBDs often exhibits superior metabolic stability and oral bioavailability according to Lipinski's rules [1] [2].

Molecular Recognition ADME Selectivity

Electronic Tuning via 3-Fluoro Substituent for Enhanced Metabolic Stability

The 3-fluoro substituent on the pyridine ring significantly alters the electronic profile compared to the non-fluorinated or 2-fluoro analogs. The electron-withdrawing effect reduces the electron density at the C4 position, stabilizing the molecule against oxidative metabolism by cytochrome P450 enzymes, a common clearance mechanism for pyridine-based drugs. In contrast, the 2-fluoro analog (2-fluoro-4-(pyrrolidin-1-yl)pyridine) has a different electronic distribution that can lead to a different metabolic profile [1] [2].

Metabolism Cytochrome P450 Drug Durability

Constrained Rotatable Bonds for Reduced Entropic Penalty upon Binding

The target compound possesses only 1 rotatable bond, compared to 2 rotatable bonds in the analog 3-fluoro-4-(pyrrolidin-1-yl)pyridine. This reduction in flexibility restricts the number of low-energy conformers, which often translates to a lower entropic cost upon target binding. A more rigid scaffold can exhibit superior binding affinity and selectivity when it pre-organizes into the bioactive conformation [1].

Conformational Analysis Binding Affinity Scaffold Rigidity

Recommended Application Scenarios for 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine Procurement


Core Scaffold for CNS-Penetrant Kinase Inhibitor Libraries

The compound's elevated logP (XLogP3 = 2.1) and zero HBD count make it an ideal advanced intermediate for synthesizing focused libraries targeting CNS kinases. The built-in 2-methylpyrrolidine provides a basic handle for modulating solubility and pKa, while the 3-fluoro substituent can shield the pyridine ring from oxidative metabolism, fulfilling key criteria for CNS drug candidates [1] [2].

Pre-organizing Fragment for GPCR Allosteric Modulator Elaboration

With only one rotatable bond, the scaffold offers a more rigid core than its non-methylated analog, which is highly advantageous for fragment-based drug discovery targeting G-protein coupled receptors (GPCRs). The rigid core and low TPSA (16.1 Ų) support a stronger likelihood of identifying fragments with high ligand efficiency during NMR or SPR-based screening [1].

Selective Covalent Inhibitor Warhead Scaffold

The absence of a hydrogen bond donor in the scaffold simplifies the design of covalent inhibitors where unwanted hydrogen bonding can lead to poor selectivity. The fluorine atom can be leveraged as a 19F-NMR probe for real-time monitoring of target engagement and for tracking metabolic fate in in vitro and in vivo models, adding additional research value [1] [2].

Quote Request

Request a Quote for 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.